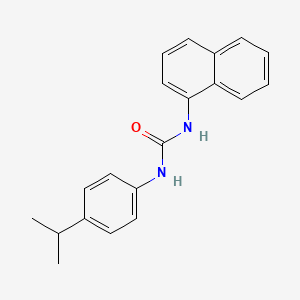

N-(4-isopropylphenyl)-N'-1-naphthylurea

Description

N-(4-Isopropylphenyl)-N'-1-naphthylurea is a urea derivative featuring a 4-isopropylphenyl group and a 1-naphthyl substituent on the urea nitrogen atoms. Urea derivatives are widely studied for their diverse applications, including agrochemicals, pharmaceuticals, and materials science. For instance, substituted phenylureas like isoproturon (IPU, 3-(4-isopropylphenyl)-1,1-dimethylurea) are known herbicides , suggesting that the naphthyl substitution in this compound could modulate its biological activity or material properties. The bulky isopropyl and naphthyl groups likely enhance lipophilicity, influencing solubility and intermolecular interactions such as π-π stacking.

Properties

IUPAC Name |

1-naphthalen-1-yl-3-(4-propan-2-ylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-14(2)15-10-12-17(13-11-15)21-20(23)22-19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,1-2H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRPOCPVRGBMHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Related compounds have been found to inhibit monoamine oxidase (mao) and cholinesterase (che) enzymes. These enzymes play crucial roles in neurotransmission, with MAO involved in the breakdown of monoamine neurotransmitters and ChE in the termination of impulse transmissions at cholinergic synapses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s urea backbone and aryl substituents place it within a broader class of diarylureas. Key structural analogs and their distinctions include:

Isoproturon (IPU, 3-(4-isopropylphenyl)-1,1-dimethylurea) Substituents: 4-isopropylphenyl and dimethylurea. Application: Herbicide, inhibits photosynthesis in plants .

N-(4-Cyanophenyl)-N'-phenylurea Substituents: 4-cyanophenyl and phenyl. Molecular Formula: C₁₄H₁₁N₃O . Key Difference: The electron-withdrawing cyano group increases polarity, likely improving water solubility compared to the lipophilic isopropyl and naphthyl groups.

N-[1-(4-Methylphenyl)-2-oxopyrrolidin-3-yl]-N'-phenylurea Substituents: 4-methylphenyl and pyrrolidinone. Key Difference: The pyrrolidinone ring introduces hydrogen-bonding capacity and conformational rigidity, which may enhance receptor binding in pharmaceutical contexts .

N-[4-(2-Naphthyl)-1,3-thiazol-2-yl]-N'-phenylurea Substituents: Thiazole-linked naphthyl and phenyl.

1-(4-Chloro-3-nitrophenyl)-3-phenylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.